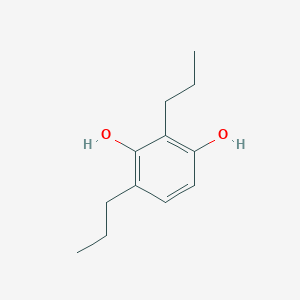
4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide: is a chemical compound with the molecular formula C14H18ClNO It is known for its unique structure, which includes a butanamide backbone with a 4-chloro substituent and a 1,2,3,4-tetrahydro-1-naphthalenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthalenylamine with 4-chlorobutanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
-
Starting Materials:
- 1,2,3,4-tetrahydro-1-naphthalenylamine
- 4-chlorobutanoyl chloride
-
Reaction Conditions:
- Anhydrous solvent (e.g., dichloromethane)
- Base (e.g., triethylamine) to neutralize the hydrochloric acid formed
- Temperature: Typically carried out at room temperature
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions: 4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide can undergo various chemical reactions, including:
-
Substitution Reactions:
- The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
-
Oxidation and Reduction:
- The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding carboxylic acids.
-
Hydrolysis:
- Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products:
- Substitution products with various nucleophiles.
- Oxidized products such as carboxylic acids.
- Hydrolysis products including carboxylic acids and amines.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for potential pharmacological properties.
- May serve as a lead compound for the development of new therapeutic agents.
Industry:
- Potential applications in the development of specialty chemicals.
- Used in research and development for new materials and compounds.
作用机制
The mechanism of action of 4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
相似化合物的比较
- Butanamide, 4-chloro-N-(4-iodophenyl)-
- Butanamide, 4-chloro-N-(4-methylphenyl)-
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the butanamide backbone. While 4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide has a tetrahydronaphthalenyl group, similar compounds may have different aromatic or aliphatic substituents.
- Reactivity: The presence of different substituents can significantly influence the reactivity and chemical behavior of the compounds.
- Applications: Each compound may have unique applications based on its structure and reactivity. For example, the tetrahydronaphthalenyl group may impart specific biological activity that is not present in other similar compounds.
属性
CAS 编号 |
824958-25-0 |
|---|---|
分子式 |
C14H18ClNO |
分子量 |
251.75 g/mol |
IUPAC 名称 |
4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide |
InChI |
InChI=1S/C14H18ClNO/c15-10-4-9-14(17)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,13H,3-4,6,8-10H2,(H,16,17) |
InChI 键 |
DLKQELCYUOVPNA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(5-Chloropyridin-2-yl)oxy]-2-methylpropanoic acid](/img/structure/B8740755.png)



![3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile](/img/structure/B8740801.png)


![1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea](/img/structure/B8740822.png)
